Ethyl thiamine bromide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl thiamine bromide hydrobromide can be synthesized through the reaction of ethylamine with thiamine, followed by bromination. The reaction typically involves the use of hydrobromic acid as a brominating agent . The process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a suitable form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl thiamine bromide hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromide group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrobromic acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted thiamine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl thiamine bromide hydrobromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of ethyl thiamine bromide hydrobromide involves its interaction with specific molecular targets and pathways. Thiamine derivatives, including this compound, play a crucial role in intracellular glucose metabolism and are thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . The compound may also interact with various enzymes and proteins involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl thiamine bromide hydrobromide can be compared with other similar compounds, such as:
2-Bromoethylamine hydrobromide: Used in the synthesis of thiazolines and thiazines.
Ethylammonium bromide: A related compound with similar chemical properties.
2-Diethylamino-1-bromoethane hydrobromide: Used in clinical diagnostics.
This compound is unique due to its specific structure and the presence of both ethyl and thiamine moieties, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H21Br2N4OS+ |
---|---|
Molekulargewicht |
441.21 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrobromide |
InChI |
InChI=1S/C13H19N4OS.2BrH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);2*1H/q+1;; |
InChI-Schlüssel |
AAUOCCXBCNFAEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.